4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one
Description
Properties
CAS No. |
56517-37-4 |
|---|---|
Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
4-hydroxy-3-nitro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-4(2-1-3-9-5)10-8(13)6(7)11(14)15/h1-3H,(H2,10,12,13) |
InChI Key |
OYNSMEADOLDSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Regioselectivity
A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) serves as the nitrating agent, with sulfuric acid acting as both a catalyst and desiccant. The reaction is typically conducted at 0–5°C to minimize over-nitration and byproduct formation. Under these conditions, the nitro group preferentially occupies the 3-position due to the directing effects of the hydroxyl group at C4 and the electron-withdrawing lactam moiety at C2.
Example Procedure :
Industrial Adaptations
For large-scale production, continuous flow reactors are employed to maintain precise temperature control and enhance reproducibility. This method reduces reaction times to 2–3 hours and improves yields to 80–85% by minimizing thermal degradation.
Cyclization of Substituted Pyridine Derivatives
An alternative approach involves constructing the naphthyridine ring via cyclization of functionalized pyridine precursors. This method is particularly useful for introducing substituents pre-cyclization.
Skraup Reaction with Glycerol
The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines. 3-Aminopyridine derivatives react with glycerol in the presence of iodine or m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) as oxidants.
Key Steps :
-
Condensation : Glycerol dehydrates to acrolein, which reacts with 3-aminopyridine.
-
Cyclization : Acid-catalyzed ring closure forms the naphthyridine core.
-
Oxidation : The oxidant aromatizes the intermediate to yield 4-hydroxy-1,5-naphthyridine.
Optimized Conditions :
Montmorillonite K10-Catalyzed Cyclization
Montmorillonite K10, an acidic clay catalyst, promotes cyclization of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone. This method avoids harsh acids and enables room-temperature reactions.
Procedure :
-
Substrates : 2-Chloro-3,5-diaminopyridine (1.0 equiv) + hexafluoroacetylacetone (1.1 equiv)
-
Catalyst : Montmorillonite K10 (20 wt%)
-
Solvent : Toluene, 25°C, 12 hours
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Nitration
The C3 position’s susceptibility to electrophilic attack is influenced by resonance effects from the C4 hydroxyl and C2 carbonyl groups. Computational studies suggest that protonation of the hydroxyl group enhances para-directing effects, favoring C3 nitration.
Purification Techniques
Scalability Issues
Batch reactors face heat dissipation challenges during exothermic nitration. Continuous flow systems mitigate this by enabling rapid mixing and cooling, reducing side reactions.
Emerging Catalytic Approaches
Recent advances focus on biocatalytic nitration using engineered nitrotransferases, though yields remain low (20–30%). Additionally, photocatalytic methods using TiO₂ nanoparticles under UV light show promise for greener synthesis, albeit with limited scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-3-nitro-1,5-naphthyridin-2(1H)-one.
Reduction: Formation of 4-hydroxy-3-amino-1,5-naphthyridin-2(1H)-one.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural Features :
Structural Analogs of 1,5-Naphthyridinones
The table below compares 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one with structurally related compounds:
Physicochemical and Spectral Properties
- Solubility : The nitro group reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs.
- Mass Spectrometry: 4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one shows distinct fragmentation patterns vs. isomers (e.g., 1,8-naphthyridinones) due to nitro-induced destabilization of the aromatic system . Metal complexes (e.g., Co, Cu) of 1,5-naphthyridinones exhibit unique spectral shifts, useful in coordination chemistry .
Q & A
Q. What are the established methods for synthesizing 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one?
The compound is synthesized via nitration of 4-hydroxy-1,5-naphthyridin-2(1H)-one using concentrated nitric acid (HNO₃, d. 1.42) in acetic acid at 95°C for 7 minutes, yielding 30% . Alternative routes include condensation reactions: ethyl 3-aminopicolinate reacts with diethyl malonate under basic conditions (NaOEt/EtOH, reflux) to form the naphthyridinone core, followed by nitration . Optimization of reaction parameters (acid concentration, temperature, and time) is critical for improving yields.
Q. How is the structure of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one characterized?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and tautomeric form.
- IR spectroscopy to identify hydroxyl (OH) and nitro (NO₂) groups via characteristic stretching frequencies.
- Mass spectrometry (MS) for molecular weight verification.
- X-ray crystallography (using SHELX programs ) to resolve tautomeric preference (keto-enol equilibrium) and confirm the nitro group's orientation .
Q. What are the common chemical reactions of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one?
- Halogenation : Reaction with PCl₅ or POBr₃ replaces the hydroxyl group with chlorine/bromine .
- Reduction : The nitro group can be reduced to an amine using catalytic hydrogenation or Sn/HCl, enabling further derivatization .
- Acylation/alkylation : Selective O- or N-functionalization occurs under controlled conditions (e.g., silver salts promote O-alkylation) .
Advanced Questions
Q. What experimental challenges arise in the alkylation of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one, and how can they be addressed?
Alkylation typically favors N- over O-alkylation due to the nucleophilic nitrogen. To achieve O-alkylation:
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from variables like HNO₃ concentration (d. 1.42 vs. 1.46), reaction time, and purification methods. To address:
Q. What strategies are employed to design derivatives of this compound for biological evaluation?
- Functional group interchange : Replace the nitro group with bioisosteres (e.g., cyano, amine) to modulate activity, as seen in antitubercular carbazide derivatives .
- Molecular docking : Predict binding interactions with targets (e.g., dihydrofolate reductase) to guide substituent selection .
- Structure-activity relationship (SAR) studies : Systematically vary substituents and assess biological activity (e.g., MIC values against M. tuberculosis) .
Q. How does tautomerism influence the spectroscopic and reactive properties of this compound?
The compound exists predominantly as the keto tautomer (1,5-naphthyridin-2(1H)-one form), confirmed by:
- UV/Vis spectroscopy : Absorption shifts indicate tautomeric equilibrium .
- IR spectroscopy : Absence of free OH stretch in solid state.
- X-ray crystallography : Direct observation of keto form .
Tautomerism affects acidity (pKa ~13.65 predicted ), hydrogen-bonding capacity, and reactivity in substitution reactions.
Methodological Notes
- Crystallographic refinement : Use SHELXL for small-molecule refinement and SHELXS for structure solution .
- Analytical validation : Cross-validate NMR and MS data with computational tools (e.g., PubChem’s InChIKey ).
- Biological assays : Follow standardized protocols (e.g., broth microdilution for MIC determination ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
